molecular formula C18H20N8O2 B2621388 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone CAS No. 1795471-25-8

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone

Cat. No.: B2621388
CAS No.: 1795471-25-8
M. Wt: 380.412
InChI Key: ONOFEQLBKKWBLT-UHFFFAOYSA-N
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Description

Table 1: Key Structural Features

Component Structural Role Electronic Properties
Pyridazine core Central aromatic scaffold Electron-deficient due to N atoms
1,2,4-Triazole Substituent at pyridazine C6 Electron-withdrawing via N atoms
Piperazine ring Conformationally flexible linker Basic amine groups enable H-bonding
2-Ethoxypyridine Solubility-enhancing group Electron-donating ethoxy moiety

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2/c1-2-28-17-14(4-3-7-20-17)18(27)25-10-8-24(9-11-25)15-5-6-16(23-22-15)26-13-19-12-21-26/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOFEQLBKKWBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone is a novel synthetic entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

The compound features a complex structure comprising a piperazine core linked to a triazole and pyridazine moiety. Its molecular formula is C16H19N5OC_{16}H_{19}N_5O, with a molecular weight of approximately 313.36 g/mol. The presence of the triazole ring is significant, as compounds containing this moiety often exhibit diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs demonstrate promising antimicrobial activity against various pathogens. For instance, derivatives of triazole have shown effectiveness against the ESKAPE pathogens—a group notorious for their antibiotic resistance. A study demonstrated that related triazole compounds exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting that our compound may possess similar properties .

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented in the literature. For instance, compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone have been tested against various cancer cell lines. A study found that certain triazole derivatives exhibited IC50 values in the micromolar range against cancer cell lines such as HCT116 and T47D .

Cell Line IC50 (µM) Reference
HCT1166.2
T47D27.3

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and cellular metabolism. The presence of the piperazine ring may enhance membrane permeability and facilitate cellular uptake, thereby increasing bioavailability and efficacy against target cells.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their antimicrobial and anticancer activities. The results indicated that modifications to the triazole structure significantly influenced biological activity. For instance, introducing electron-withdrawing groups enhanced potency against resistant bacterial strains .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mechanisms such as inhibition of tubulin polymerization and activation of caspases. A study demonstrated that a related compound had an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Activity Against Bacteria : Pyridazine derivatives have been reported to inhibit bacterial growth effectively. The triazole ring may interfere with ergosterol biosynthesis in fungal cells, leading to cell death .

Study 1: Cytotoxicity in Cancer Cells

A study explored the cytotoxic effects of a related compound on various cancer cell lines using MTT assays. The results indicated significant apoptosis induction in BT-474 cells, with flow cytometry revealing increased sub-G1 populations indicative of cell death.

Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of pyridazine derivatives against a panel of bacterial strains. The findings suggested that specific substitutions on the pyridazine ring enhanced antibacterial activity, providing insights into structure-activity relationships .

Biological ActivityIC50 Value (μM)Cell Line/OrganismMechanism
Cytotoxicity0.99BT-474Apoptosis induction
Antibacterial ActivityVariesVarious bacteriaErgosterol inhibition

Comparison with Similar Compounds

Structural Features

The compound’s key structural distinctions from analogs in the evidence include:

  • Core Heterocycle : The pyridazine core contrasts with the imidazo[1,2-a]pyridine or indole-dihydropyrazole systems seen in and , respectively. Pyridazine’s electron-deficient nature may influence solubility and receptor interactions .
Physicochemical Properties

A comparative analysis of molecular weights, physical states, and spectral data is summarized below:

Compound Name & Structure Physical State Melting Point (°C) Molecular Weight (Calc./Exp.) Key Spectral Data (NMR/ESI-MS)
Main Compound : (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone Not reported Not reported Not reported Not available in evidence
8p (): Imidazo-pyridine + 1,2,3-triazole + nitroaryl Solid 104–105 581.1/581.3 1H NMR (δ 8.2–6.8), ESI-MS
10a (): Imidazo-pyridine + 1,2,3-triazole + propyl Viscous liquid 451.2/451.5 13C NMR (δ 160–110), ESI-MS
3a (): Indole-dihydropyrazole + pyridin-3-yl methanone Not reported Not reported 381.4/381.6 1H NMR (δ 7.8–6.5)

Key Observations :

  • The main compound’s 1,2,4-triazole and pyridazine core may result in distinct solubility and stability compared to 1,2,3-triazole analogs (e.g., 8p , 10a–b ) .
  • The absence of nitro or alkyl groups (as in 8p or 10a ) could reduce metabolic liabilities but may compromise target affinity .

Q & A

Q. Table 1: Key Spectral Data for Intermediate Validation

Intermediate1^1H NMR (δ, ppm)ESI-MS [M+H]⁺ (Da)Reference
Triazole-pyridazine8.45 (s, 1H, triazole), 8.30 (d, J=6 Hz, 1H, pyridazine)247.0921
Piperazine-coupled derivative3.60–3.80 (m, 8H, piperazine), 7.25 (d, J=8 Hz, 1H, pyridine)385.1543

Q. Table 2: Biological Activity Optimization Workflow

StepActionOutcome Metric
Target identificationMolecular docking with 3LD6 (PDB)Docking score ≤−7.0 kcal/mol
In vitro potency screeningIC₅₀ assay in Leishmania promastigotesIC₅₀ ≤5 μM
Selectivity assessmentCytotoxicity assay in mammalian cell linesSelectivity index ≥10

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